

# 4-Aminopyrimidine-5-carboxylic acid as a heterocyclic building block

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## Compound of Interest

**Compound Name:** 4-Aminopyrimidine-5-carboxylic acid

**Cat. No.:** B189469

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An In-depth Technical Guide to **4-Aminopyrimidine-5-carboxylic Acid** as a Heterocyclic Building Block

## For Researchers, Scientists, and Drug Development Professionals

### Introduction

**4-Aminopyrimidine-5-carboxylic acid** is a versatile heterocyclic compound that has emerged as a crucial building block in the fields of medicinal chemistry, materials science, and agricultural science. Its rigid pyrimidine core, decorated with strategically positioned amino and carboxylic acid functional groups, allows for diverse chemical modifications, making it an ideal scaffold for the synthesis of complex molecules with significant biological activity.<sup>[1][2]</sup> This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, with a focus on its role in drug discovery and development.

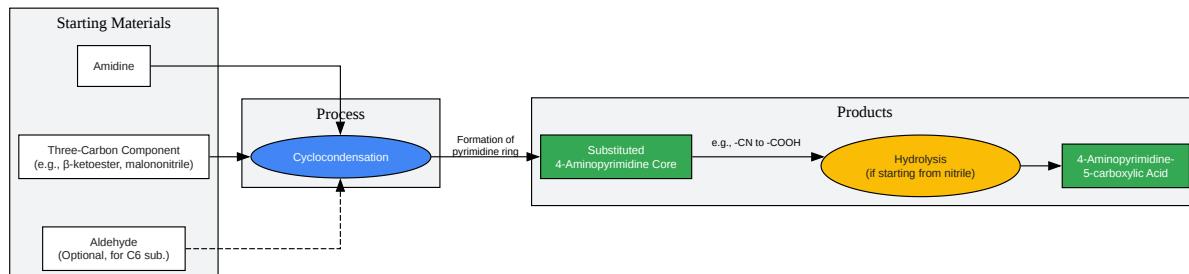
## Physicochemical Properties

**4-Aminopyrimidine-5-carboxylic acid** is typically a white to yellow solid with the following key properties.<sup>[3][4]</sup>

Property	Value	Reference(s)
CAS Number	20737-41-1	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>5</sub> H <sub>5</sub> N <sub>3</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[5]</a>
Molecular Weight	139.11 g/mol	<a href="#">[1]</a> <a href="#">[5]</a>
IUPAC Name	4-aminopyrimidine-5-carboxylic acid	<a href="#">[4]</a>
Appearance	White to yellow powder or crystals	<a href="#">[3]</a> <a href="#">[4]</a>
Purity	Typically ≥95% (HPLC)	<a href="#">[1]</a> <a href="#">[6]</a>
Storage	Store at 0-8°C or Room Temperature	<a href="#">[1]</a> <a href="#">[3]</a>

## Synthesis and Reactivity

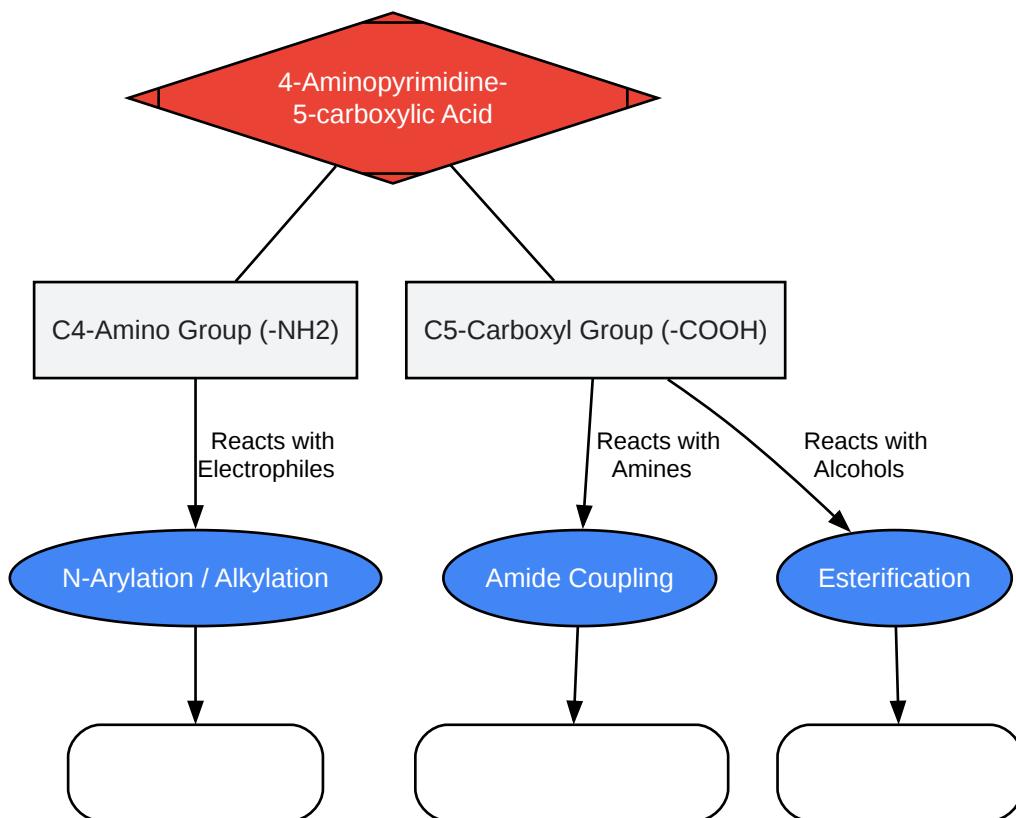
The synthesis of the 4-aminopyrimidine core can be achieved through various condensation strategies involving three-carbon units and amidines. A common approach is the multicomponent reaction between an aldehyde, a nitrile-containing active methylene compound (like malononitrile), and an amidine, which provides a rapid and efficient route to highly substituted 4-aminopyrimidine derivatives.[\[7\]](#)



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A general workflow for the synthesis of the pyrimidine core.

The true value of **4-aminopyrimidine-5-carboxylic acid** lies in its bifunctional nature, which allows it to serve as a versatile scaffold. The amino group at the C4 position and the carboxylic acid at the C5 position are excellent handles for orthogonal chemical modifications, such as amide bond formation, esterification, and palladium-catalyzed cross-coupling reactions.[1][2]

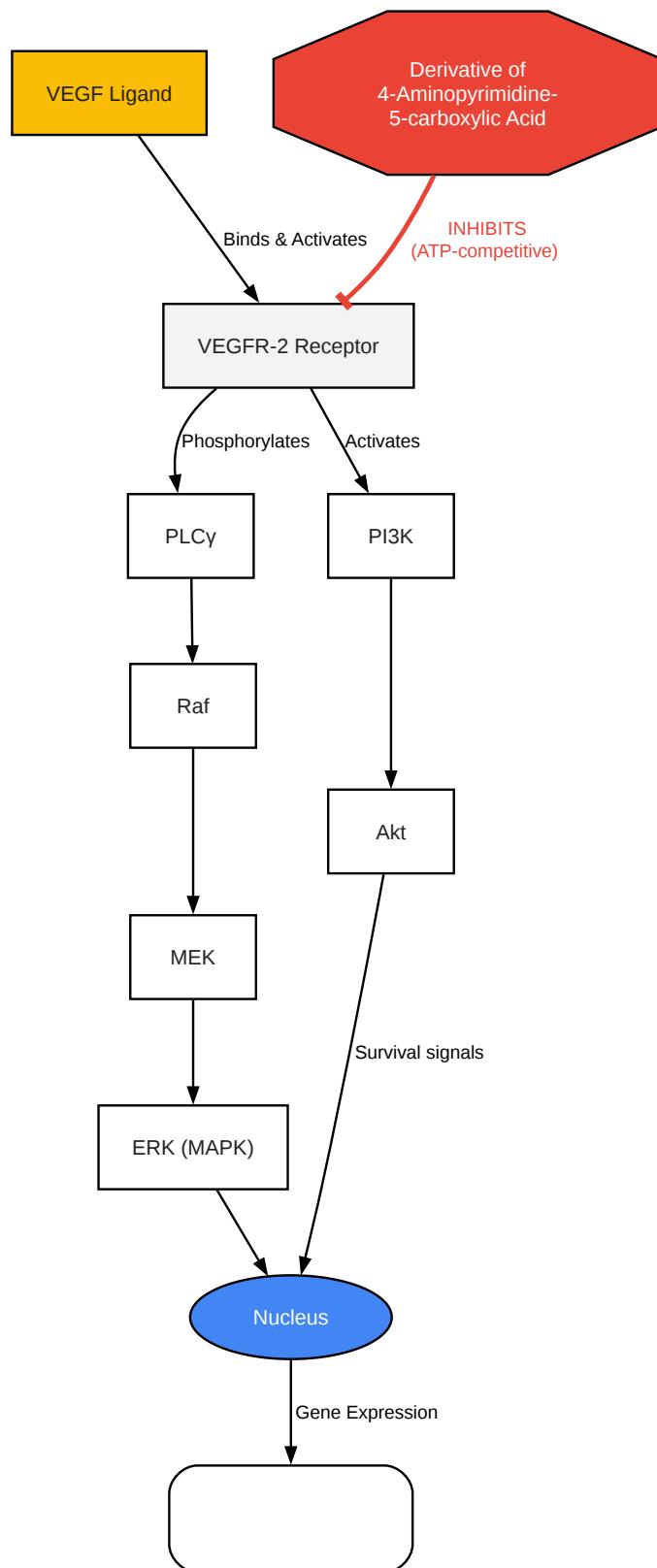
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Reactivity and derivatization potential of the core scaffold.

## Applications in Drug Discovery

The pyrimidine scaffold is a privileged structure in medicinal chemistry, and **4-aminopyrimidine-5-carboxylic acid** is a key intermediate for several classes of therapeutic agents.<sup>[2]</sup> Its derivatives have shown potent activity as inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases.

**VEGFR-2 Inhibition:** One notable application is in the development of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.<sup>[3][8]</sup> By blocking the VEGFR-2 signaling cascade, inhibitors can suppress tumor-associated angiogenesis. Derivatives of 4-aminopyrimidine have been identified as potent VEGFR-2 kinase inhibitors.<sup>[8]</sup>



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Simplified VEGFR-2 signaling pathway and point of inhibition.

The following table summarizes the biological activity of selected aminopyrimidine derivatives, demonstrating the therapeutic potential unlocked by this versatile building block.

Derivative Class	Target	Cell Line	IC <sub>50</sub> Value (µM)	Reference(s)
Aminopyrimidine Hybrid (6c)	EGFR-TK	-	0.9 ± 0.03	[9]
Aminopyrimidine Hybrid (10b)	EGFR-TK	-	0.7 ± 0.02	[9]
Aminopyrimidine Hybrid (6c)	Proliferation	MCF-7 (Breast Cancer)	37.7 ± 3.6	[9]
Aminopyrimidine Hybrid (10b)	Proliferation	MCF-7 (Breast Cancer)	31.8 ± 2.0	[9]
Tetrahydropyrimidine (5c)	Radical Scavenging	-	6.261	[10][11]
Tetrahydropyrimidine (5g)	Alpha-amylase	-	6.539	[10][11]
Arylazopyrazole (8b)	Proliferation	MCF-7 (Breast Cancer)	3.0	[12]
Arylazopyrazole (8b)	CDK2 Kinase	-	0.24	[12]

## Experimental Protocols

The most common synthetic transformation involving **4-aminopyrimidine-5-carboxylic acid** is amide bond formation. Below is a representative protocol for the coupling of an amine to the carboxylic acid moiety using HATU, a common peptide coupling reagent.[13][14]

Protocol: General Amide Coupling using HATU

- Materials:

- 4-Aminopyrimidine-5-carboxylic acid** (1.0 eq)

- Target amine (1.1 eq)
- O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.2 eq)
- N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
- Anhydrous Dimethylformamide (DMF)
- Procedure:
  - To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add **4-aminopyrimidine-5-carboxylic acid** (1.0 eq) and HATU (1.2 eq).
  - Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).
  - Stir the solution at room temperature for 5 minutes.
  - Add DIPEA (2.5 eq) to the mixture and stir for an additional 15-20 minutes to pre-activate the carboxylic acid.
  - Add the target amine (1.1 eq) to the reaction mixture, either neat or as a solution in a small amount of anhydrous DMF.
  - Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
  - Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with water, 5% aqueous HCl, saturated aqueous NaHCO<sub>3</sub>, and finally with brine.
  - Dry the organic layer over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate the solvent under reduced pressure.
  - Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to yield the desired amide derivative.

## Conclusion

**4-Aminopyrimidine-5-carboxylic acid** is a high-value chemical intermediate with proven utility in diverse research and development areas. Its robust chemical nature and bifunctional handles provide a reliable platform for constructing libraries of complex molecules. For professionals in drug discovery, it represents a key starting material for generating novel kinase inhibitors and other targeted therapeutics, underscoring its continued importance as a privileged heterocyclic building block.

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